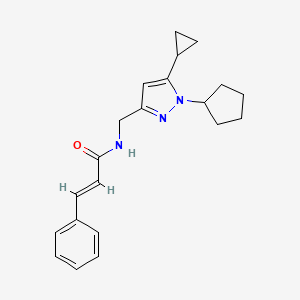

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide” is a chemical compound that has received significant attention in the field of pharmaceutical and biomedical research. This compound belongs to the class of organic compounds known as benzamides .

Synthesis Analysis

The synthesis of pyrazole-based compounds, such as “this compound”, often involves the use of 5-aminopyrazoles as versatile synthetic building blocks . For instance, the condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines .Applications De Recherche Scientifique

Applications anticancéreuses

La structure de ce composé suggère qu'il pourrait être utilisé dans le développement de médicaments anticancéreux puissants . Certains composés apparentés ont montré des résultats prometteurs, avec des valeurs de CI50 allant de 1,4 à 6,3 µM, dépassant le potentiel cytotoxique du métallo-médicament bien connu, le cisplatine .

Inhibition de la migration et de l'invasion cellulaires

Dans certaines études, des composés similaires ont été montrés pour inhiber la migration et l'invasion de certains types de cellules, telles que les cellules A549 . Cela suggère des applications potentielles dans le traitement des maladies caractérisées par une migration et une invasion cellulaires anormales, telles que le cancer .

Biosynthèse du cyclopropane

Le groupe cyclopropyle dans ce composé suscite un large intérêt dans les domaines de la chimie synthétique et pharmaceutique, ainsi que de la biologie chimique en raison de ses propriétés structurelles et chimiques uniques . Ce motif structurel est largement répandu dans les produits naturels, et est généralement essentiel pour les activités biologiques .

Inhibition enzymatique

Certains composés apparentés ont été utilisés pour préparer des γ-bicycliques hétéroarylpipérazine- et hétéroarylpipéridine-substituées prolinylthiazolidines non racémiques en tant qu'inhibiteurs sélectifs et actifs par voie orale de la dipeptidylpeptidase 4 pour une utilisation comme agents antidiabétiques .

Propriétés

IUPAC Name |

(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c25-21(13-10-16-6-2-1-3-7-16)22-15-18-14-20(17-11-12-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,10,13-14,17,19H,4-5,8-9,11-12,15H2,(H,22,25)/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESIPHNRVFXAW-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)